molecular formula C6H6N2O3S B13756212 N-(5-nitrothiophen-2-yl)acetamide CAS No. 51419-40-0

N-(5-nitrothiophen-2-yl)acetamide

Cat. No.: B13756212
CAS No.: 51419-40-0
M. Wt: 186.19 g/mol
InChI Key: AKULCAIVFHDCQJ-UHFFFAOYSA-N
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Description

N-(5-nitrothiophen-2-yl)acetamide is an organic compound characterized by the presence of a nitro group attached to a thiophene ring, which is further connected to an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-nitrothiophen-2-yl)acetamide typically involves the nitration of thiophene followed by acylation. One common method includes the nitration of thiophene to produce 5-nitrothiophene, which is then reacted with acetic anhydride in the presence of a catalyst to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and acylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(5-nitrothiophen-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(5-nitrothiophen-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-nitrothiophen-2-yl)acetamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the acetamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-nitrothiophen-2-yl)benzamide
  • N-(5-nitrothiophen-2-yl)formamide
  • N-(5-nitrothiophen-2-yl)propionamide

Uniqueness

N-(5-nitrothiophen-2-yl)acetamide is unique due to its specific combination of a nitro group and an acetamide group attached to a thiophene ring. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

CAS No.

51419-40-0

Molecular Formula

C6H6N2O3S

Molecular Weight

186.19 g/mol

IUPAC Name

N-(5-nitrothiophen-2-yl)acetamide

InChI

InChI=1S/C6H6N2O3S/c1-4(9)7-5-2-3-6(12-5)8(10)11/h2-3H,1H3,(H,7,9)

InChI Key

AKULCAIVFHDCQJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(S1)[N+](=O)[O-]

Origin of Product

United States

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